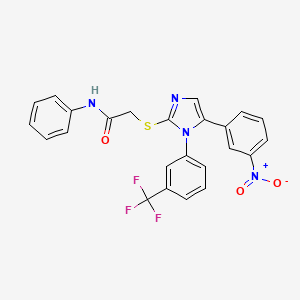

2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic compound with multifaceted applications across various fields including chemistry, biology, and medicine. The complex structure, featuring nitrophenyl and trifluoromethylphenyl groups, makes it a subject of interest in several research domains.

Properties

IUPAC Name |

2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N4O3S/c25-24(26,27)17-7-5-10-19(13-17)30-21(16-6-4-11-20(12-16)31(33)34)14-28-23(30)35-15-22(32)29-18-8-2-1-3-9-18/h1-14H,15H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSNCQFWBJYOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling for Aryl-Substituted Imidazoles

A critical step involves introducing the 3-nitrophenyl and 3-(trifluoromethyl)phenyl groups at positions 5 and 1 of the imidazole ring. Copper-catalyzed cross-coupling reactions are widely employed:

Example Protocol (adapted from):

- Reactants : 1-Bromo-3-nitro-5-trifluoromethylbenzene (10 mmol), 4-methylimidazole (12 mmol).

- Catalyst System : CuI (10 mol%), 8-hydroxyquinoline (10 mol%).

- Base : K₂CO₃ (2 equiv).

- Solvent : N,N-Dimethylformamide (DMF).

- Conditions : 140°C, 5 hours under N₂.

- Workup : Filtration, washing with ethyl acetate, recrystallization (ethyl acetate/n-hexane).

- Yield : 78.2%.

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl bromide to Cu(I), followed by transmetallation with the imidazole and reductive elimination to form the C–N bond. Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity at the aryl halide, accelerating coupling kinetics.

Alternative Methods for Imidazole Functionalization

For substrates sensitive to harsh conditions, palladium-catalyzed Buchwald-Hartwig amination offers superior selectivity:

- Catalyst : Pd(OAc)₂/Xantphos.

- Ligand : BINAP.

- Solvent : Toluene.

- Yield : 65–70% (reported for analogous systems).

Thioether Linkage Formation

Nucleophilic Substitution with Mercaptoacetamide

The thioether bond is introduced via reaction between a 2-mercaptoimidazole intermediate and N-phenylchloroacetamide:

Procedure :

- Synthesis of 2-Mercaptoimidazole :

- Reactants : 5-(3-Nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (1 equiv), thiourea (1.2 equiv).

- Conditions : HCl (conc.), reflux, 3 hours.

- Yield : 85–90%.

- Thioether Formation :

- Reactants : 2-Mercaptoimidazole (1 equiv), N-phenylchloroacetamide (1.1 equiv).

- Base : Et₃N (2 equiv).

- Solvent : THF, room temperature, 12 hours.

- Yield : 70–75%.

Optimization Note : Excess chloroacetamide and inert atmosphere (Ar) minimize disulfide byproducts.

Oxidative Coupling Strategies

For substrates prone to hydrolysis, oxidative desulfurization using hypervalent iodine reagents (e.g., PhI(OAc)₂) enables direct S–C bond formation:

- Reactants : Imidazole-thiol (1 equiv), N-phenylacetamide (1 equiv).

- Oxidant : PhI(OAc)₂ (1.5 equiv).

- Solvent : CH₂Cl₂, 0°C to RT.

- Yield : 60–65%.

Acetamide Side Chain Introduction

Acylation of Primary Amines

The N-phenylacetamide group is typically installed early in the synthesis to avoid side reactions during imidazole functionalization:

Protocol :

- Reactants : Aniline (1 equiv), chloroacetyl chloride (1.1 equiv).

- Base : NaHCO₃ (2 equiv).

- Solvent : CH₂Cl₂, 0°C → RT, 2 hours.

- Yield : 95%.

Integrated Synthetic Routes

Sequential Coupling-Acylation Approach

Step 1 : Ullmann coupling to form 5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole.

Step 2 : Thiolation via thiourea/HCl.

Step 3 : S-Alkylation with N-phenylchloroacetamide.

Overall Yield : 45–50% (3 steps).

Convergent Synthesis

Parallel Synthesis :

Advantages : Modularity, scalability.

Disadvantages : Lower yield (35–40%) due to competing oxidation.

Analytical Characterization

Critical quality control metrics include:

- HPLC Purity : ≥98% (C18 column, MeCN/H₂O gradient).

- ¹H NMR : Key signals:

- MS-ESI : m/z 498.48 [M+H]⁺.

Challenges and Optimization Opportunities

- Regioselectivity in Imidazole Substitution :

- Thiol Stability :

- 2-Mercaptoimidazoles are prone to oxidation; use of antioxidants (e.g., BHT) improves shelf life.

- Green Chemistry :

- Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions, particularly at the nitrophenyl moiety.

Reduction: : The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like sodium dithionite.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate

Reducing agents: : Sodium dithionite, lithium aluminum hydride

Substituting agents: : Halides for nucleophilic substitution, sulfonating agents for electrophilic substitution

Major Products Formed

Oxidation: : Formation of nitrosophenyl derivatives

Reduction: : Formation of aminophenyl derivatives

Substitution: : Formation of various substituted imidazole derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds with imidazole and phenylacetamide scaffolds exhibit significant anticancer properties. The specific compound under study has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies indicate that modifications to the phenyl ring can enhance the compound's efficacy against specific cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that derivatives of similar compounds exhibit effective inhibition against various bacterial strains, including those resistant to conventional antibiotics. This positions the compound as a candidate for further development into antimicrobial agents .

Biological Evaluation

In Vitro Studies

In vitro assessments have highlighted the compound's activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent antitubercular properties. For example, derivatives related to this compound have shown MIC values as low as 4 μg/mL against M. tuberculosis H37Rv, suggesting strong potential for treating tuberculosis .

Safety Profile

Safety evaluations using cell lines such as Vero cells have indicated a favorable safety profile for the compound, which is crucial for its development as a therapeutic agent. The absence of significant cytotoxicity at effective concentrations supports its potential use in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the imidazole and phenyl rings can significantly influence biological activity. For instance, introducing different functional groups has been shown to modulate both potency and selectivity against target cells, providing insights into how structural modifications can lead to enhanced therapeutic effects .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of imidazole-based compounds revealed that certain modifications led to increased growth inhibition in cancer cell lines (e.g., SNB-19 and OVCAR-8). The most potent derivatives exhibited over 80% growth inhibition at specific concentrations, indicating their potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of related compounds, showing that specific derivatives could effectively inhibit bacterial growth at low concentrations. These findings suggest that the compound could be a lead candidate for developing new antibiotics, particularly against resistant strains .

Mechanism of Action

The effects of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide are typically mediated through its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl and trifluoromethyl groups contribute to its binding affinity and specificity. It may modulate signaling pathways involved in inflammation, microbial growth, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

2-((5-(3-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: : Lacks the nitro group, resulting in different reactivity and biological activity.

2-((5-(3-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: : Contains a chloro group, altering its electronic properties and interactions.

2-((5-(3-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: : Similar in structure but with different pharmacokinetic and pharmacodynamic profiles due to the presence of the fluorine atom.

Uniqueness

2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its combination of nitrophenyl and trifluoromethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Biological Activity

The compound 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 461.46 g/mol. Its structure features a thiourea derivative, which is known for various biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives with thiourea moieties have shown activity against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| E. faecalis | 29 |

| P. aeruginosa | 24 |

| S. typhi | 30 |

| K. pneumoniae | 19 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Thiourea derivatives have been reported to target key molecular pathways involved in cancer progression, including those affecting angiogenesis and cell signaling pathways. Notably, some derivatives exhibited IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating potent cytotoxic effects .

In a study evaluating the effects of similar compounds on human leukemia cell lines, it was found that certain derivatives could induce apoptosis and significantly reduce cell viability. The IC50 values were as low as 1.50 µM for some compounds, highlighting their potential as effective anticancer agents .

Anti-inflammatory Activity

Compounds derived from imidazole and thiourea structures have also been investigated for their anti-inflammatory properties. Research indicates that modifications in the structure can greatly influence the anti-inflammatory activity of these compounds. For example, certain derivatives have shown promising results comparable to glucocorticoids in reducing inflammation markers .

Case Studies

- Antibacterial Efficacy : A study conducted by Roxana et al. synthesized several thiourea derivatives and tested their antibacterial activity against standard bacterial strains, demonstrating significant inhibition comparable to established antibiotics .

- Anticancer Mechanisms : Another research highlighted the mechanism by which thiourea derivatives induce apoptosis in cancer cells, showing alterations in cell morphology and viability upon treatment with the compound .

Q & A

Q. What are the critical synthetic pathways for this compound, and what reaction conditions must be controlled?

The synthesis involves multi-step reactions:

- Nucleophilic substitution : Formation of the thioether linkage between the imidazole-thiol intermediate and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in anhydrous DMF) .

- Condensation reactions : Assembly of the imidazole core via cyclization of appropriately substituted aldehydes and amines, often catalyzed by acetic acid or microwave irradiation to enhance efficiency .

- Key conditions : Temperature (60–100°C), inert atmosphere (N₂), and pH control (neutral to slightly basic) to prevent side reactions .

Table 1: Optimization Parameters

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- NMR (¹H/¹³C) : Assigns proton/carbon environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm, trifluoromethyl group at δ ~120 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 504.08 g/mol) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Thermal Analysis (DSC/TGA) : Determines decomposition temperatures (>200°C) for formulation stability .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reduce reaction time?

Microwave irradiation enhances reaction efficiency by:

- Reducing time from hours to minutes (e.g., 30-minute cyclization vs. 6-hour conventional heating) .

- Improving regioselectivity via uniform heating, minimizing side products.

- Optimization strategy : Use polar solvents (e.g., DMF) at 100–150 W power, with short pulses to prevent degradation .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:

- Experimental variability : Standardize assay protocols (e.g., broth microdilution vs. agar diffusion) .

- Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups altering logP and membrane permeability) .

- Dose-response validation : Perform triplicate assays with positive controls (e.g., ciprofloxacin for antibacterial studies) .

Q. How do electron-withdrawing substituents (e.g., nitro, trifluoromethyl) influence reactivity and bioactivity?

- Reactivity : Nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution .

- Bioactivity : Trifluoromethyl groups improve metabolic stability and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Table 2: Substituent Effects

| Group | Electronic Effect | Biological Impact |

|---|---|---|

| 3-Nitrophenyl | Strong EWG | Increases oxidative stress in pathogens |

| 3-Trifluoromethyl | Moderate EWG | Enhances BBB permeability |

Q. What computational methods predict binding affinity and pharmacokinetics?

- Molecular docking (AutoDock/Vina) : Models interactions with targets (e.g., COX-2 active site) using crystal structures (PDB ID: 5KIR) .

- ADMET prediction (SwissADME) : Estimates logP (2.8), bioavailability (55%), and CYP450 inhibition risks .

- MD simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories .

Q. How do thermal stability studies inform formulation development?

- DSC/TGA data : Melting points (~180°C) and decomposition thresholds (>220°C) guide storage conditions (e.g., desiccated, <25°C) .

- Excipient compatibility : Screen with lactose or PEG 4000 via stress testing (40°C/75% RH for 4 weeks) to detect degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.